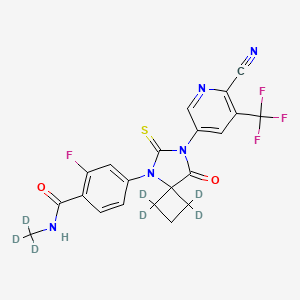
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is an organic compound that features a quinoline ring system fused with a hydroxyprop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid typically involves the condensation of quinoline-2-carbaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of (Z)-2-oxo-3-quinolin-2-ylprop-2-enoic acid.
Reduction: Formation of (Z)-2-hydroxy-3-quinolin-2-ylpropanoic acid.
Substitution: Formation of various substituted quinoline derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of targeting specific metabolic pathways.
Medicine
The compound has shown promise in preliminary studies as a potential therapeutic agent for treating certain diseases, such as cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring system but lacks the hydroxyprop-2-enoic acid moiety.
2-Hydroxyquinoline: Contains the hydroxy group on the quinoline ring but lacks the prop-2-enoic acid moiety.
3-Quinolinecarboxylic acid: Similar structure but with a carboxylic acid group directly attached to the quinoline ring.
Uniqueness
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid is unique due to the presence of both the quinoline ring and the hydroxyprop-2-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(Z)-2-hydroxy-3-quinolin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7,14H,(H,15,16)/b11-7- |
InChI-Schlüssel |
PQZOUJKJYOMYQY-XFFZJAGNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C(/C(=O)O)\O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)


![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
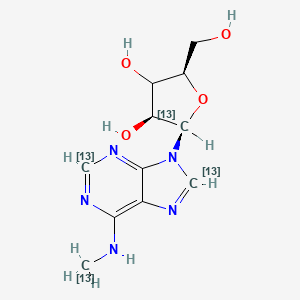

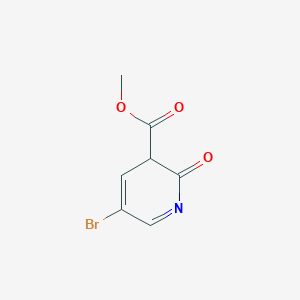
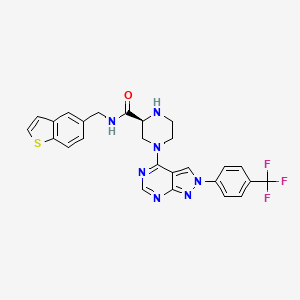
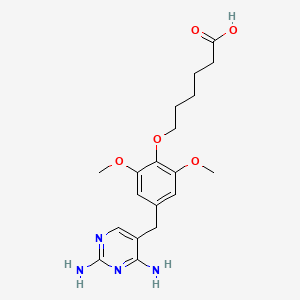
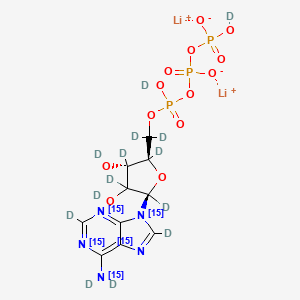

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
